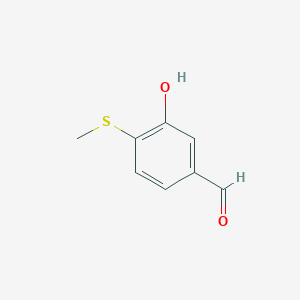
3-Hydroxy-4-(methylthio)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H8O2S It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group at the third position and a methylthio group at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(methylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methylthio benzaldehyde with appropriate reagents to introduce the hydroxyl group at the desired position. For instance, the preparation method may involve the use of thioanisole as a starting material, which undergoes a series of reactions including oxidation and hydrolysis to yield the target compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts and controlled reaction conditions to optimize yield and purity. The use of SZTA catalysts, for example, has been reported to facilitate the synthesis of related compounds under specific temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-4-(methylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the methylthio group under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzoic acid derivatives, while reduction of the aldehyde group may produce benzyl alcohol derivatives .
Applications De Recherche Scientifique
3-Hydroxy-4-(methylthio)benzaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-(methylthio)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The antioxidant activity is likely due to its capacity to scavenge free radicals and prevent oxidative damage to cells .
Comparaison Avec Des Composés Similaires
4-(Methylthio)benzaldehyde: Lacks the hydroxyl group, making it less versatile in certain reactions.
3-Hydroxy-4-methoxybenzaldehyde: Contains a methoxy group instead of a methylthio group, which affects its reactivity and applications.
Uniqueness: 3-Hydroxy-4-(methylthio)benzaldehyde is unique due to the presence of both hydroxyl and methylthio groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .
Propriétés
Formule moléculaire |
C8H8O2S |
|---|---|
Poids moléculaire |
168.21 g/mol |
Nom IUPAC |
3-hydroxy-4-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3 |
Clé InChI |
GVGFPSJIXWCGRC-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C(C=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


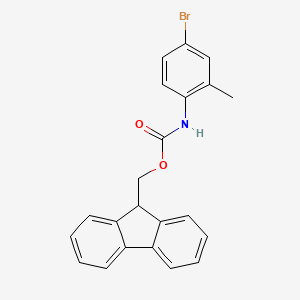
![Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-](/img/structure/B13984719.png)
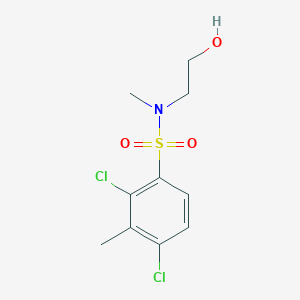

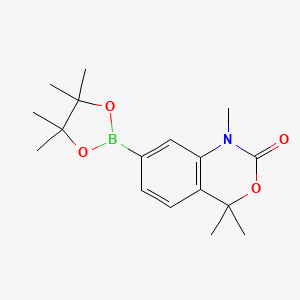

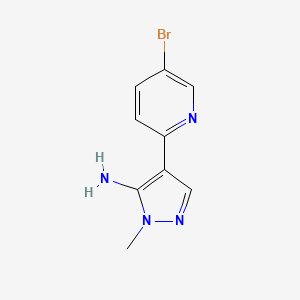
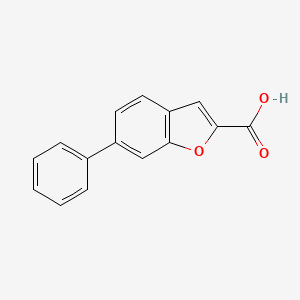
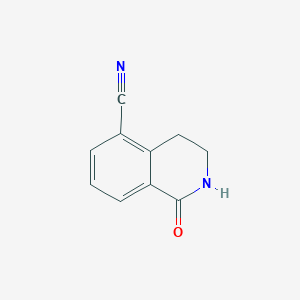
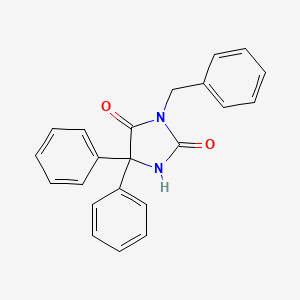
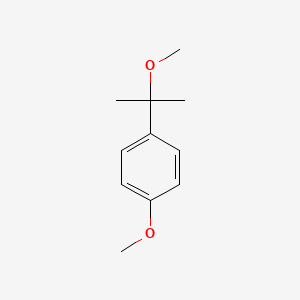
![N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide](/img/structure/B13984771.png)

![tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate](/img/structure/B13984804.png)
